2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one, also referred to as TSE-2 in the analyzed literature, is a derivative of 2,4-dihydro-3H-pyrazol-3-one (DHPO). DHPOs are a class of heterocyclic organic compounds characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms and a ketone group. These compounds are known for their diverse biological activities and find applications in medicinal chemistry. TSE-2 has shown promising anti-fibrotic activity in cellular models mimicking posterior capsule opacification (PCO), a common complication after cataract surgery [].
Research suggests that 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one exerts its anti-fibrotic effects by targeting the transforming growth factor-β2 (TGF-β2) signaling pathway. This pathway plays a crucial role in fibrogenesis, the process of excessive connective tissue formation. The compound is believed to decrease the expression levels of TGF-β2 and downstream signaling molecules, including SMAD proteins, inhibiting the TGF-β2-induced fibrogenesis [].
Further research indicates an impact on non-SMAD signaling pathways as well. Treatment with 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one exhibited a reduction in the expression levels of proteins involved in non-SMAD pathways, including p-c-Jun N-terminal kinase (JUN), p-extracellular regulated protein kinases (ERK) 1/2, p-p38 mitogen-activated protein kinase (p38), p-phosphatidylinositol 3-kinase (PI3K), p-mammalian target of rapamycin complex (mTORC), p-Akt (Ser473), and p-Akt (Thr308) [].
The primary application of 2-Phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one identified in the provided research is its potential as an anti-fibrotic agent for preventing posterior capsule opacification (PCO) after cataract surgery []. The study demonstrated its effectiveness in reducing the expression levels of proteins related to fibrogenesis in a cellular model of PCO.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4